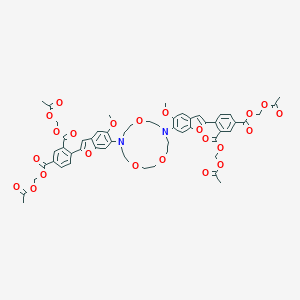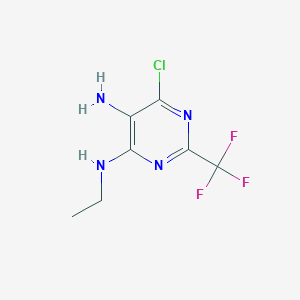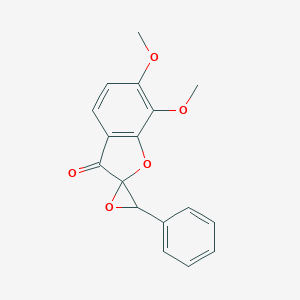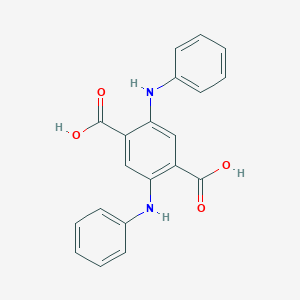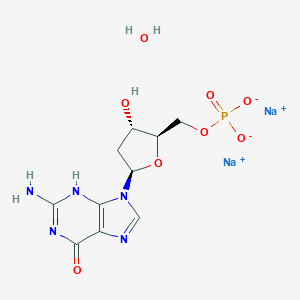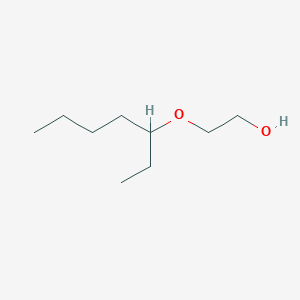
2-(1-Ethylamyloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylamyloxy)ethanol, also known as 2-ethoxy-2-methyl-4-pentanol, is a colorless liquid with a mild odor. It is a solvent that is used in various industries, including pharmaceuticals, coatings, and cleaning products.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylamyloxy)ethanol is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, which can affect the activity of membrane-bound enzymes and transporters.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(1-Ethylamyloxy)ethanol can affect the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been found to have a low toxicity profile and is considered safe for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Ethylamyloxy)ethanol in lab experiments is its ability to dissolve a wide range of compounds, including both polar and nonpolar substances. It is also relatively non-toxic and has a low vapor pressure, making it a safer alternative to other solvents, such as dichloromethane. However, it has a relatively low boiling point and can evaporate quickly, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(1-Ethylamyloxy)ethanol. One area of interest is its potential use in the synthesis of metal-organic frameworks, which have a wide range of applications in catalysis, gas storage, and drug delivery. Another area of interest is its potential use as a dispersant in the preparation of nanoparticles, which could lead to the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Ethylamyloxy)ethanol and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(1-Ethylamyloxy)ethanol involves the reaction of 2-methyl-4-pentanol with ethylene oxide. This process is carried out in the presence of a catalyst, such as sulfuric acid or potassium hydroxide. The reaction produces 2-(1-Ethylamyloxy)ethanol and water.
Applications De Recherche Scientifique
2-(1-Ethylamyloxy)ethanol has been used in scientific research as a solvent for the extraction of various compounds, including flavonoids, alkaloids, and terpenoids. It has also been used as a dispersant in the preparation of nanoparticles and as a co-solvent in the synthesis of metal-organic frameworks.
Propriétés
Numéro CAS |
10138-47-3 |
|---|---|
Nom du produit |
2-(1-Ethylamyloxy)ethanol |
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-heptan-3-yloxyethanol |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(4-2)11-8-7-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
BITOXCKNAKLGLN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)OCCO |
SMILES canonique |
CCCCC(CC)OCCO |
Synonymes |
2-[(1-Ethylpentyl)oxy]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



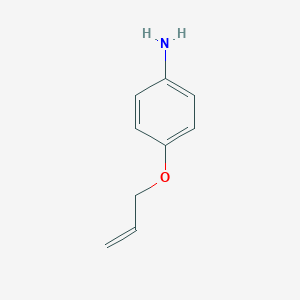
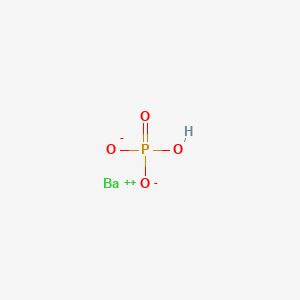
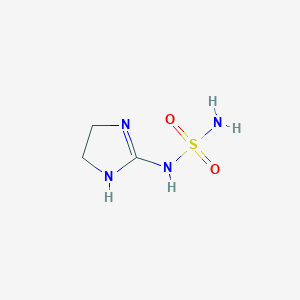
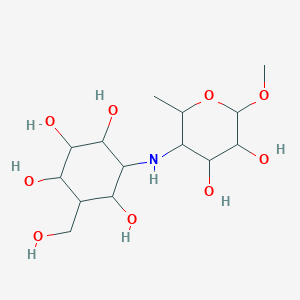
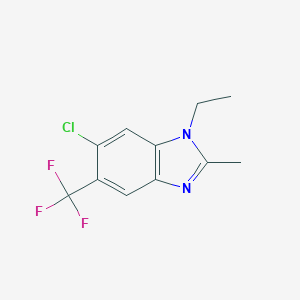
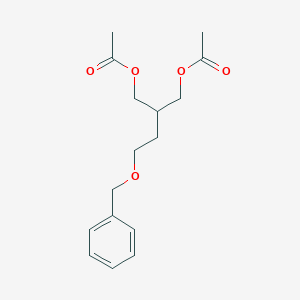
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
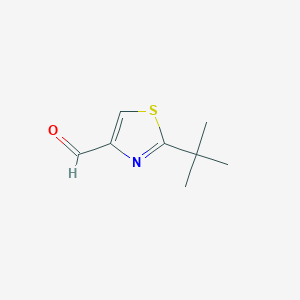
![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
